molecular formula C6H8N2O3S B2566551 4-Methoxypyridine-3-sulfonamide CAS No. 1229666-20-9

4-Methoxypyridine-3-sulfonamide

Cat. No.: B2566551
CAS No.: 1229666-20-9
M. Wt: 188.2
InChI Key: YLDUTJXETDRGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyridine-3-sulfonamide is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyridine, featuring a methoxy group at the 4-position and a sulfonamide group at the 3-position

Scientific Research Applications

4-Methoxypyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyridine-3-sulfonamide typically involves the sulfonation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxypyridine-3-sulfonamide.

    Reduction: The sulfonamide group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4-Hydroxypyridine-3-sulfonamide.

    Reduction: 4-Methoxypyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    4-Methoxypyridine: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.

    3-Sulfonamidopyridine: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-Hydroxypyridine-3-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical properties and biological activity.

Uniqueness: 4-Methoxypyridine-3-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer specific chemical and biological properties. Its dual functionality allows for diverse applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

4-methoxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUTJXETDRGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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